molecular formula C8H12N2O2 B2970451 Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate CAS No. 224776-32-3

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2970451
CAS No.: 224776-32-3
M. Wt: 168.196
InChI Key: IOGNPTCUIBWPPY-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate (CAS 224776-32-3) is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group at the 1-position and a propanoate ester at the 4-position. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol. This compound is widely utilized as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules, such as AMPK inhibitors . Its structural rigidity and functional group versatility make it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGNPTCUIBWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Chemistry Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate serves as a crucial building block in synthesizing complex organic molecules. It can undergo reactions such as oxidation, reduction, and substitution, allowing for creating various derivatives with tailored properties.
  • Biology The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. Research indicates it can inhibit the growth of certain bacteria and fungi.
  • Medicine There is ongoing research to explore its potential as a pharmaceutical intermediate. The pyrazole ring structure allows interactions with biological targets, potentially acting as enzyme inhibitors or receptor modulators.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can convert the compound into corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
  • Substitution The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Biological Activities

This compound is of interest in medicinal chemistry due to its potential biological activities. The compound can undergo chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity and has shown effectiveness against various pathogens, including bacteria and fungi. For example, it has been documented to inhibit the growth of Staphylococcus aureus and Enterococcus hirae at specific concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. Its mechanism involves interaction with specific molecular targets that modulate cell cycle progression and promote cell death.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors within biological systems. This interaction can modulate signaling pathways relevant to inflammation and cancer progression. The precise molecular targets are still under investigation but may include key enzymes involved in metabolic pathways.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with this compound. Similar compounds include:

  • Methyl 3-(1-phenyl-1H-pyrazol-4-yl)propanoate
  • Methyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol

This compound is unique due to its specific substitution pattern on the pyrazole ring, influencing its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated potent activity with MIC values comparable to standard antibiotics.

Cytotoxicity in Cancer Cells

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Key structural analogues of Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate include:

Compound Name CAS No. Molecular Formula Similarity Score Key Structural Variation
This compound 224776-32-3 C₈H₁₂N₂O₂ 1.00 (Reference) Reference structure
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid 1152582-56-3 C₆H₈N₂O₂ 0.90 Acetic acid substituent instead of propanoate
Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate 1251328-64-9 C₇H₁₀N₂O₃ 0.85 Hydroxyl group introduced into acetate chain
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 1175275-82-7 C₇H₉IN₂O₂ 0.82 Iodo substitution at pyrazole 4-position

Similarity scores are derived from structural overlap and functional group alignment .

Physicochemical Properties

  • Lipophilicity: The propanoate ester (reference compound) exhibits higher lipophilicity (logP ~1.5) compared to the acetic acid derivative (logP ~0.8) due to the longer alkyl chain and ester group .
  • Solubility : Introduction of a hydroxyl group (CAS 1251328-64-9) increases aqueous solubility but reduces thermal stability .
  • Reactivity : Iodo-substituted derivatives (e.g., CAS 1175275-82-7) show enhanced electrophilicity, enabling participation in cross-coupling reactions .

Research Findings and Case Studies

Case Study: Structural Analysis

The crystal structure of a related compound, methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, was resolved using SHELXL (a refinement program) and visualized via ORTEP-3 , confirming the pyrazole ring’s planar geometry and ester conformation .

Biological Activity

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Reaction Type Description Common Reagents
OxidationConverts to carboxylic acidsPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionConverts ester to alcoholLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
SubstitutionEster group replaced by nucleophilesAmines, thiols under acidic/basic conditions

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For instance, it has been documented to inhibit the growth of Staphylococcus aureus and Enterococcus hirae at specific concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. Its mechanism involves interaction with specific molecular targets that modulate cell cycle progression and promote cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated potent activity with MIC values comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of the compound on Jurkat T cells and HT29 colorectal cancer cells. The compound demonstrated significant growth inhibition with IC50 values lower than those of reference drugs like doxorubicin .

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. This interaction can lead to modulation of signaling pathways relevant to inflammation and cancer progression. The precise molecular targets are still under investigation but may include key enzymes involved in metabolic pathways .

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